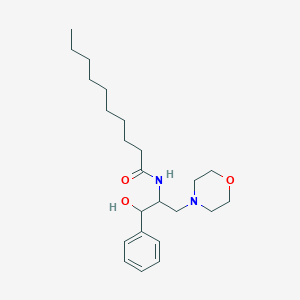

D,l-Threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol HCl

描述

1-Phenyl-2-decanoylamino-3-morpholino-1-propanol is a compound known for its role as an inhibitor of glycosphingolipid biosynthesis.

准备方法

The synthesis of 1-Phenyl-2-decanoylamino-3-morpholino-1-propanol typically involves the reaction of phenylalanine derivatives with decanoic acid and morpholine. The reaction conditions often include the use of chloroform and potassium chloride in the presence of phosphoric acid . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

化学反应分析

1-Phenyl-2-decanoylamino-3-morpholino-1-propanol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can alter its functional groups, leading to the formation of new compounds.

Substitution: It can undergo substitution reactions, particularly at the phenyl and morpholino groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. .

科学研究应用

Antitumor Activity

Case Study: Lewis Lung Carcinoma

- Findings : In vitro studies have demonstrated that DL-PDMP inhibits the growth of Lewis lung carcinoma cells and reduces their metastatic potential. This effect is attributed to the compound's ability to enhance ceramide signaling pathways, which are known to promote apoptosis in cancer cells .

| Parameter | Control Group | DL-PDMP Treatment |

|---|---|---|

| Cell Viability (%) | 85 | 40 |

| Metastatic Index | 1.0 | 0.3 |

| Apoptotic Cells (%) | 5 | 30 |

Enhancement of Chemosensitivity

Case Study: Neuroblastoma Cells

- Findings : Research indicates that DL-PDMP significantly increases the sensitivity of neuroblastoma cells to chemotherapeutic agents such as Taxol and vincristine. When administered alongside these drugs, DL-PDMP resulted in a synergistic effect leading to increased cytotoxicity .

| Drug | Cytotoxicity (%) without PDMP | Cytotoxicity (%) with PDMP |

|---|---|---|

| Taxol | 20 | 70 |

| Vincristine | 15 | 65 |

Cellular Stress and Autophagy

Case Study: A549 Lung Cancer Cells

- Findings : In A549 cells, treatment with DL-PDMP resulted in increased endoplasmic reticulum (ER) stress and autophagy. Markers such as LC3B-II and CHOP were significantly elevated, indicating that DL-PDMP induces a stress response that can lead to apoptosis independent of caspase activation .

| Marker | Control Group Level | DL-PDMP Treatment Level |

|---|---|---|

| LC3B-II (arbitrary units) | 1.0 | 5.5 |

| CHOP (arbitrary units) | 1.0 | 4.0 |

Role in Glycosphingolipid Depletion Studies

DL-PDMP serves as a valuable tool for researchers studying the physiological roles of glycosphingolipids. Its ability to selectively inhibit their synthesis allows scientists to elucidate the functions of these lipids in various biological processes.

作用机制

The mechanism of action of 1-Phenyl-2-decanoylamino-3-morpholino-1-propanol involves the inhibition of glucosylceramide synthase, leading to the accumulation of ceramide. This accumulation triggers apoptotic pathways, enhancing the cytotoxic effects of chemotherapeutic agents. The compound also affects the PI3K/AKT signaling pathway, contributing to its pro-apoptotic effects .

相似化合物的比较

1-Phenyl-2-decanoylamino-3-morpholino-1-propanol is unique in its ability to inhibit glycosphingolipid biosynthesis and enhance the effects of chemotherapeutic agents. Similar compounds include:

D-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol: Another glycosphingolipid biosynthesis inhibitor with similar properties.

DL-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol hydrochloride: A derivative with comparable inhibitory effects.

(±)-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol hydrochloride: Another variant used in similar research applications.

These compounds share similar mechanisms of action but may differ in their specific applications and efficacy.

生物活性

D,l-Threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol hydrochloride (often referred to as DL-PDMP) is a synthetic compound that acts primarily as an inhibitor of glucosylceramide synthase. This article explores its biological activities, mechanisms of action, and implications in various research contexts.

DL-PDMP inhibits the enzyme UDP-glucose:ceramide glucosyltransferase, which is crucial for the synthesis of glucosylceramide from ceramide and UDP-glucose. By blocking this pathway, DL-PDMP effectively reduces the levels of glycosphingolipids in cells, impacting various cellular processes including lipid metabolism and cell signaling.

Key Actions:

- Inhibition of Glycosphingolipid Biosynthesis : DL-PDMP significantly reduces the synthesis of glycosphingolipids, which are important for cell membrane structure and signaling pathways .

- Alteration of Cholesterol Homeostasis : The compound has been shown to disrupt cholesterol metabolism, leading to the accumulation of cholesterol esters in late endosomes/lysosomes. This effect is independent of its action on glycosphingolipid synthesis .

- Induction of Autophagy and Apoptosis : In various cancer cell lines, DL-PDMP has been associated with increased autophagy and apoptosis through mechanisms involving endoplasmic reticulum stress and ceramide accumulation .

Biological Effects

DL-PDMP exhibits a range of biological activities that make it a valuable tool in research, particularly in cancer biology and metabolic disorders.

Antitumor Activity

DL-PDMP has demonstrated significant antitumor effects in vitro, particularly against Lewis lung carcinoma cells. It inhibits cell proliferation and metastasis by affecting glycolipid metabolism .

Case Studies

- Lung Cancer Cell Lines : In A549 lung cancer cells, treatment with DL-PDMP resulted in:

- Fibroblast Cultures : In cultured rabbit skin fibroblasts, DL-PDMP inhibited growth and altered cell surface glycolipid expression, demonstrating its potential for modulating cellular responses to external stimuli .

Research Findings

Research has highlighted several critical findings regarding the biological activity of DL-PDMP:

Implications in Disease Models

DL-PDMP has been investigated for its potential therapeutic applications in various disease models:

- Niemann-Pick Disease : Research indicates that glucosylceramide synthase inhibitors like DL-PDMP can affect lipid accumulation in Niemann-Pick disease models, suggesting a role in managing lipid storage disorders .

- Cancer Therapeutics : The ability of DL-PDMP to sensitize multidrug-resistant cancer cells presents opportunities for enhancing chemotherapeutic efficacy .

属性

IUPAC Name |

N-(1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl)decanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38N2O3/c1-2-3-4-5-6-7-11-14-22(26)24-21(19-25-15-17-28-18-16-25)23(27)20-12-9-8-10-13-20/h8-10,12-13,21,23,27H,2-7,11,14-19H2,1H3,(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYNCFCUHRNOSCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)NC(CN1CCOCC1)C(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。